

# Commercial Suppliers and Technical Guide for High-Purity Palmitoleyl Stearate

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Compound of Interest		
Compound Name:	Palmitoleyl stearate	
Cat. No.:	B15549371	Get Quote

For researchers, scientists, and drug development professionals, sourcing high-purity lipophilic compounds is a critical starting point for any experimental work. **Palmitoleyl stearate**, a wax ester composed of palmitoleic acid and stearic acid, is a specialty lipid with applications in various research areas, including cosmetics, dermatology, and drug delivery. This technical guide provides an overview of commercial suppliers, methodologies for its synthesis and analysis, and insights into its potential biological relevance.

# **Commercial Availability**

Several chemical suppliers offer high-purity (>99%) **Palmitoleyl stearate**. While detailed technical data sheets with extensive experimental data are not always readily available directly from suppliers, they typically provide a Certificate of Analysis (CoA) upon request, which includes key quality control parameters. The primary commercial sources for research-grade **Palmitoleyl stearate** are listed below.



Supplier	Product Number	Purity	Molecular Formula	Molecular Weight ( g/mol )	Availability
Larodan	45-1836	>99%[1]	Сз4Н66О2[1]	506.51[1]	100 mg[1]
INDOFINE Chemical Company	45-1836	>99%[2]	C34H66O2[ <mark>2</mark> ]	506.51[2]	100 mg[2]
Alfa Chemistry	ACMA00004 742	99%+[3]	С34Н66О2[3]	506.89[3]	Inquire for size[3]

# **Synthesis of Palmitoleyl Stearate**

The synthesis of wax esters like **Palmitoleyl stearate** can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired purity, yield, and scalability.

# **Enzymatic Synthesis**

Enzymatic synthesis using lipases is a common and highly specific method for producing wax esters. This method offers the advantage of mild reaction conditions and high selectivity, minimizing the formation of byproducts. A general protocol for the enzymatic synthesis of a wax ester is as follows:

Protocol: Lipase-Catalyzed Esterification

- Reactants:
  - Palmitoleyl alcohol
  - Stearic acid (or a reactive derivative like stearic acid vinyl ester)
  - Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
  - Anhydrous organic solvent (e.g., hexane, toluene)
- Procedure:



- Dissolve equimolar amounts of palmitoleyl alcohol and stearic acid in the chosen organic solvent in a sealed reaction vessel.
- Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.
- Incubate the mixture at a controlled temperature (typically 40-60°C) with constant agitation for 24-72 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
  Chromatography (GC).
- o Once the reaction reaches completion, remove the immobilized enzyme by filtration.
- Evaporate the solvent under reduced pressure to obtain the crude **Palmitoleyl stearate**.
- Purify the crude product using column chromatography.

## **Chemical Synthesis (Fischer Esterification)**

Fischer esterification is a classic method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.

Protocol: Fischer Esterification

- Reactants:
  - Palmitoleyl alcohol
  - Stearic acid
  - Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
  - Anhydrous organic solvent (e.g., toluene, heptane) capable of azeotropic removal of water.
- Procedure:



- Combine palmitoleyl alcohol, a slight excess of stearic acid, and a catalytic amount of the acid catalyst in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
- Add the organic solvent and heat the mixture to reflux.
- Continuously remove the water formed during the reaction via the Dean-Stark trap to drive the equilibrium towards the ester product.
- Monitor the reaction by TLC or GC until the starting materials are consumed.
- After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
- Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
- Filter the solution and evaporate the solvent to yield the crude **Palmitoleyl stearate**.
- Purify the product by column chromatography.

# **Purification and Analysis**

High-purity **Palmitoleyl stearate** is essential for research applications. The primary methods for purification and analysis are column chromatography and gas/liquid chromatography coupled with mass spectrometry.

# **Purification by Column Chromatography**

Protocol: Silica Gel Column Chromatography

- Stationary Phase: Silica gel (60-120 mesh).
- Mobile Phase: A non-polar solvent system, typically a gradient of hexane and ethyl acetate.
- Procedure:
  - Prepare a slurry of silica gel in hexane and pack it into a glass column.



- Dissolve the crude Palmitoleyl stearate in a minimal amount of hexane and load it onto the column.
- Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually adding ethyl acetate.
- Collect fractions and analyze them by TLC to identify those containing the pure wax ester.
- Combine the pure fractions and evaporate the solvent to obtain high-purity Palmitoleyl stearate.

# Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like wax esters.

Typical GC-MS Parameters for Wax Ester Analysis

Parameter	Value
Column	DB-1HT or HP-5MS (30 m x 0.25 mm, 0.25 $\mu$ m film thickness)
Injector Temperature	320°C (Splitless mode)
Oven Program	50°C (hold 2 min), ramp to 320°C at 10°C/min, hold 10 min
Carrier Gas	Helium at a constant flow of 1 mL/min
MS Transfer Line	310°C
Ion Source Temperature	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 50-800



# **Analysis by High-Performance Liquid Chromatography** with Evaporative Light Scattering Detector (HPLC-ELSD)

HPLC-ELSD is suitable for the analysis of non-volatile and thermally labile compounds, making it a good alternative to GC-MS for high molecular weight wax esters.

Typical HPLC-ELSD Parameters for Wax Ester Analysis

Parameter	Value
Column	C18 or C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase	Gradient of Methanol and Chloroform
Flow Rate	1.0 mL/min
Column Temperature	40°C
ELSD Nebulizer Temp.	60°C
ELSD Evaporator Temp.	60°C
Gas Flow (Nitrogen)	2.5 L/min

# **Biological Significance and Signaling Pathways**

While specific signaling pathways directly involving **Palmitoleyl stearate** are not extensively documented in the literature, its constituent fatty acids, palmitoleic acid and stearic acid, are known to have biological activities. Palmitoleic acid, a monounsaturated fatty acid, has been described as a lipokine with anti-inflammatory properties.[4] Stearic acid is a common saturated fatty acid in cellular lipids.

Wax esters, in general, are key components of the skin's surface lipids, contributing to the barrier function and preventing water loss.[5] In the context of drug delivery, wax esters are explored as components of lipid-based nanoparticles and topical formulations.[6]

## **General Wax Ester Biosynthesis Pathway**

The biosynthesis of wax esters is a two-step enzymatic process.[7][8]





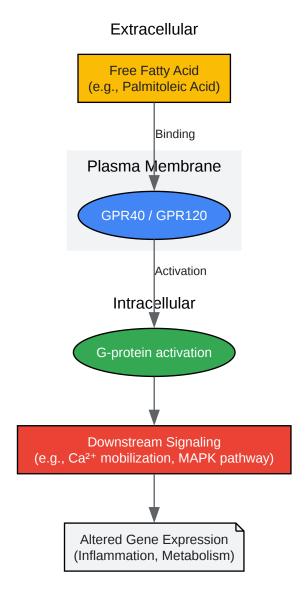
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Caption: General pathway for the biosynthesis of wax esters.

# **Fatty Acid Signaling Overview**

Free fatty acids can act as signaling molecules by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, such as GPR40 and GPR120, or by activating nuclear receptors like PPARs. This can modulate various cellular processes, including inflammation and metabolism.[9]





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Caption: Simplified overview of a fatty acid signaling pathway via GPCRs.

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